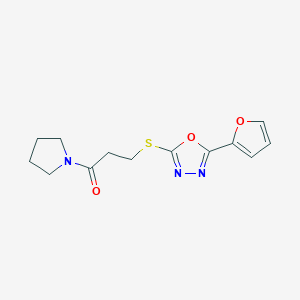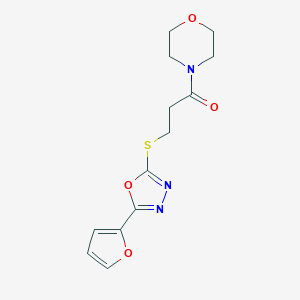![molecular formula C19H18N2O3S2 B285738 N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells, inducing apoptosis, and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide exhibits significant antioxidant activity and can reduce oxidative stress in cells. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize. However, its use in biological experiments may be limited due to its potential toxicity and lack of information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide. One direction is to investigate its potential as a catalyst in organic reactions. Another direction is to further study its mechanism of action and potential use as an anticancer agent. Additionally, more research is needed to better understand its potential toxicity and limitations for use in biological experiments.
In conclusion, N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide involves the reaction of 3-methylbenzaldehyde, 2-aminothiophenol, and 2-bromoacetophenone in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.
Eigenschaften
Molekularformel |
C19H18N2O3S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-6-5-9-15(10-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-7-3-2-4-8-14/h2-10,16-17H,11-12H2,1H3 |
InChI-Schlüssel |
ADZUGQMTDXPMIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)